molecular formula C15H20Cl2N2O B14780982 2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]-3-methylbutanamide

2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]-3-methylbutanamide

Cat. No.: B14780982
M. Wt: 315.2 g/mol
InChI Key: OMXAKZCBFFUATF-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(2,6-dichlorobenzyl)-3-methylbutanamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dichlorobenzyl group, and an amino group attached to a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2,6-dichlorobenzyl)-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.

    Introduction of the dichlorobenzyl group: This step involves the reaction of a suitable benzyl chloride derivative with the cyclopropyl intermediate.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-cyclopropyl-N-(2,6-dichlorobenzyl)-3-methylbutanamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(2,6-dichlorobenzyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-(2,6-dichlorobenzyl)-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2,6-dichlorobenzyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the cyclopropyl and amino groups.

    Cyclopropylamine: Contains the cyclopropyl and amino groups but lacks the dichlorobenzyl group.

Uniqueness

(S)-2-Amino-N-cyclopropyl-N-(2,6-dichlorobenzyl)-3-methylbutanamide is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H20Cl2N2O

Molecular Weight

315.2 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]-3-methylbutanamide

InChI

InChI=1S/C15H20Cl2N2O/c1-9(2)14(18)15(20)19(10-6-7-10)8-11-12(16)4-3-5-13(11)17/h3-5,9-10,14H,6-8,18H2,1-2H3

InChI Key

OMXAKZCBFFUATF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=C(C=CC=C1Cl)Cl)C2CC2)N

Origin of Product

United States

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